molecular formula C17H27N3O3S B2774579 N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide CAS No. 449783-54-4

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide

Cat. No. B2774579
CAS RN: 449783-54-4
M. Wt: 353.48
InChI Key: CGAJTJJNCYYYQC-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide is a useful research compound. Its molecular formula is C17H27N3O3S and its molecular weight is 353.48. The purity is usually 95%.
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Scientific Research Applications

Drug Design and Synthesis

  • The compound has been used in the synthesis of pseudopeptidic enantiomerically pure compounds, useful for new drug design (Lecinska et al., 2010).

Polymerization Initiators

  • A study reported the use of related compounds in the synthesis, structure, and catalysis studies of gold- and silver-based initiators for the bulk ring-opening polymerization of L-lactide (Ray et al., 2006).

Antimicrobial and Antitumor Agents

  • Certain derivatives of the compound have been synthesized and evaluated for their antimicrobial activities, demonstrating significant results (Darwish et al., 2014).
  • Novel benzimidazoles derived from similar compounds showed potential as antitumor agents, exhibiting high activity against various cancer cell lines (Abonía et al., 2011).

Antioxidant Activity

  • Some derivatives with 2,6-di-tert-butylphenol substituent were found to exhibit potent antioxidant activity (Shakir et al., 2014).

Chemical Synthesis and Characterization

  • The compound has been involved in the synthesis and characterization of new heterocyclic compounds, highlighting its versatility in chemical synthesis (Chigorina et al., 2019).

Reactivity and Molecular Structure Studies

  • Research has been conducted on the reactivity of similar compounds, providing insights into their molecular structure and potential applications in various fields (Mironovich & Shcherbinin, 2014).

properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-17(2,3)20-16(13-10-24(22,23)11-14(13)19-20)18-15(21)9-12-7-5-4-6-8-12/h12H,4-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAJTJJNCYYYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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